molecular formula C10H7F3O2 B8693795 4-(Trifluoromethoxy)cinnamic aldehyde

4-(Trifluoromethoxy)cinnamic aldehyde

Cat. No.: B8693795
M. Wt: 216.16 g/mol
InChI Key: GGNLWQJCNHVNJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Trifluoromethoxy)cinnamic aldehyde is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propenal moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)cinnamic aldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Trifluoromethoxy)cinnamic aldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)cinnamic aldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or interact with cellular receptors to exert its effects. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethoxy)cinnamic aldehyde is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound in various chemical reactions and applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C10H7F3O2

Molecular Weight

216.16 g/mol

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]prop-2-enal

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h1-7H

InChI Key

GGNLWQJCNHVNJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC=O)OC(F)(F)F

Origin of Product

United States

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